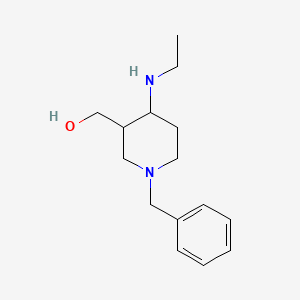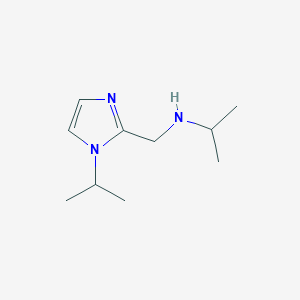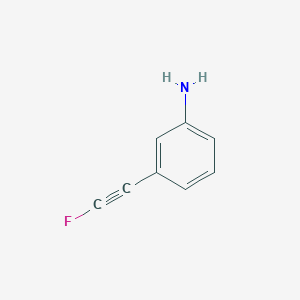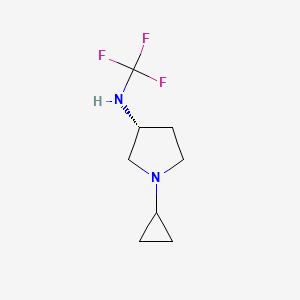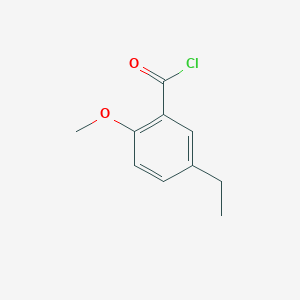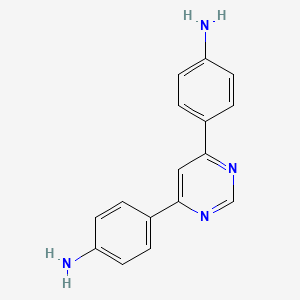
4,4'-(Pyrimidine-4,6-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Pyrimidine-4,6-diyl)dianiline is an organic compound with the molecular formula C16H14N4. It features a pyrimidine ring substituted at the 4 and 6 positions with aniline groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dianiline typically involves the reaction of 4,6-dichloropyrimidine with aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Pyrimidine-4,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert nitro derivatives to amines.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Pyrimidine-4,6-diyl)dianiline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dianiline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(4-aminophenyl)pyrimidine
- 4,4’-(Pyrimidine-2,5-diyl)dianiline
- 4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)
Comparison: 4,4’-(Pyrimidine-4,6-diyl)dianiline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
85489-57-2 |
|---|---|
Molekularformel |
C16H14N4 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
4-[6-(4-aminophenyl)pyrimidin-4-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI-Schlüssel |
TUPNLYGGKFBUHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


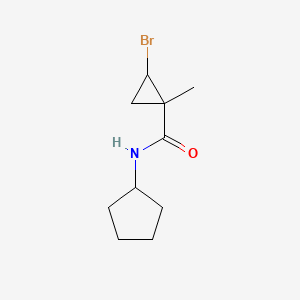
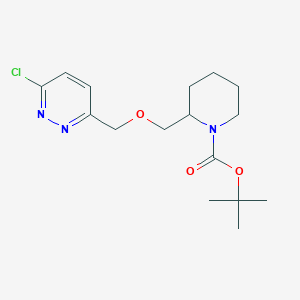
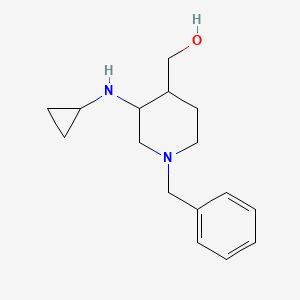
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
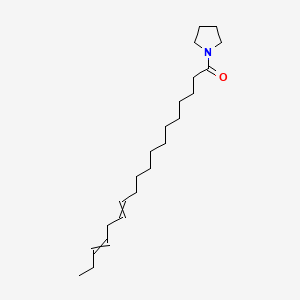
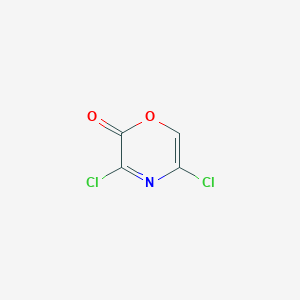
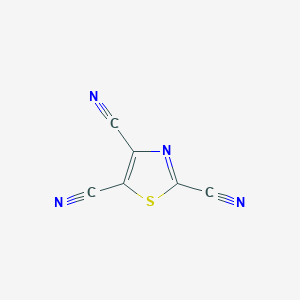
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
